An In-depth Technical Guide to Ethyl trans-4-decenoate (CAS: 76649-16-6)
An In-depth Technical Guide to Ethyl trans-4-decenoate (CAS: 76649-16-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate is an unsaturated fatty acid ester with the CAS number 76649-16-6. It belongs to the class of medium-chain fatty acid ethyl esters and is recognized for its characteristic fruity, pear-like aroma.[1][2] This has led to its primary application in the flavor and fragrance industry.[1][3] Beyond its sensory properties, recent research has suggested potential biological activities of related medium-chain unsaturated fatty acid esters, indicating a broader scope for scientific investigation. This guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and relevant experimental protocols for ethyl trans-4-decenoate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of ethyl trans-4-decenoate is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Chemical and Physical Properties of Ethyl trans-4-decenoate
| Property | Value | Reference(s) |
| CAS Number | 76649-16-6 | [1][4][5] |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4][5] |
| Molecular Weight | 198.31 g/mol | [3][5] |
| Appearance | Colorless to pale yellow, clear liquid | [1][3] |
| Odor | Waxy, leathery, fruity, pear note | [2] |
| Boiling Point | 72 °C at 3 mmHg | [3] |
| Density | 0.871 - 0.881 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.432 - 1.442 at 20 °C | [1] |
| Flash Point | 110 °C (230 °F) | [1] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
| Purity | ≥ 96% (GC) | [3] |
Toxicological and Safety Data
Based on available safety data sheets, ethyl trans-4-decenoate is not classified as a hazardous substance.[6] It is not considered to pose significant health risks upon acute exposure. However, standard laboratory safety precautions, such as wearing protective gloves and eye protection, should always be observed when handling this chemical.[6] A summary of toxicological and safety information is provided in Table 2.
Table 2: Toxicological and Safety Information for Ethyl trans-4-decenoate
| Parameter | Information | Reference(s) |
| Acute Toxicity | Not classified as acutely toxic. | [6] |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | [6] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [6] |
| Genotoxicity | Not expected to be genotoxic. | [7] |
| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. | [6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][6] |
Potential Biological Activity: Inhibition of Bacterial Persistence
While specific signaling pathways involving ethyl trans-4-decenoate have not been elucidated, research into related medium-chain unsaturated fatty acid ethyl esters has revealed a potential role in combating bacterial persistence. A study demonstrated that compounds such as ethyl cis-4-decenoate can decrease the formation of persister cells in Escherichia coli.[1] Persister cells are a dormant subpopulation of bacteria that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections.
The proposed mechanism involves the regulation of the toxin-antitoxin system, specifically by inhibiting the antitoxin HipB.[1] This leads to the disruption of bacterial dormancy, rendering the bacteria more susceptible to antibiotics. Although this study focused on the cis-isomer, the structural similarity suggests that ethyl trans-4-decenoate may exhibit comparable activity, warranting further investigation.
Experimental Protocols
Synthesis
Two common methods for the synthesis of esters like ethyl trans-4-decenoate are the Wittig reaction and Fischer esterification.
a) Wittig Reaction (Generalized Protocol)
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of ethyl trans-4-decenoate, this would likely involve the reaction of a suitable aldehyde with a phosphorus ylide containing the ethyl ester moiety. Stabilized ylides generally favor the formation of the (E)- or trans-alkene.
b) Fischer Esterification (Generalized Protocol)
This method involves the acid-catalyzed reaction of a carboxylic acid (trans-4-decenoic acid) with an alcohol (ethanol).
Methodology:
-
trans-4-Decenoic acid is dissolved in an excess of absolute ethanol (B145695).
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ethyl trans-4-decenoate.
Purification
Purification of the crude product is typically achieved using column chromatography.
Methodology:
-
A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The crude ethyl trans-4-decenoate is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.
-
The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure ester are combined, and the solvent is removed under reduced pressure.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of ethyl trans-4-decenoate.
Methodology:
-
Sample Preparation: The purified sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the eluting peak corresponding to ethyl trans-4-decenoate will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference spectrum for confirmation.
-
Quantification: For quantitative analysis, a known concentration of an internal standard can be added to the sample prior to GC-MS analysis.
Conclusion
Ethyl trans-4-decenoate is a well-characterized fatty acid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and it is considered to have a low toxicity profile. The emerging research on the biological activities of related medium-chain unsaturated fatty acid esters, particularly in the context of antibacterial action, opens up new avenues for investigation into the potential therapeutic applications of ethyl trans-4-decenoate. The generalized experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, purification, and analysis of this compound for further study.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. tdx.cat [tdx.cat]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
